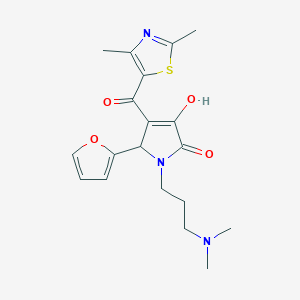

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-11-18(27-12(2)20-11)16(23)14-15(13-7-5-10-26-13)22(19(25)17(14)24)9-6-8-21(3)4/h5,7,10,15,24H,6,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUHKONEMCTGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CO3)CCCN(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that incorporates multiple functional groups, including a thiazole moiety and a pyrrolone framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Molecular Characteristics

- Molecular Formula : C22H27N3O4S

- Molecular Weight : 429.5 g/mol

- IUPAC Name : 1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Several studies have suggested that derivatives of compounds similar to 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one demonstrate antimicrobial properties. For instance, thiazole derivatives have been highlighted for their effectiveness against various bacterial strains, including Salmonella typhi and E. coli .

Neuroprotective Effects

The presence of the dimethylamino group in the compound may contribute to neuroprotective activities. Compounds with similar structural features have shown promising results in neuroprotection studies, potentially through mechanisms involving modulation of neurotransmitter systems .

Anticancer Potential

The thiazole ring is known for its role in anticancer activity. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The specific biological mechanisms are still under investigation, but initial findings suggest that this compound could exert anticancer effects through apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The unique combination of functional groups contributes to its distinct biological profile compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-(dimethylamino)propyl)-4-(2-methylthiazole-5-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one | Similar pyrrolone and thiazole structure | Antimicrobial |

| 3-(dimethylamino)-1-(2-thiazolyl)propan-1-one | Contains thiazole and amine groups | Neuroprotective |

| 4-(2,4-dimethylthiazole)carbonyl derivatives | Variations in side chains | Potential anticancer activity |

While specific mechanisms of action for this compound remain largely unexplored, studies on structurally related compounds suggest that the thiazole moiety may interact with various biological targets, potentially influencing signal transduction pathways involved in inflammation and cell growth . Further research is needed to elucidate these mechanisms definitively.

Case Studies and Research Findings

Recent investigations into the biological activity of related compounds have yielded interesting insights:

- Antimicrobial Studies : A study demonstrated that certain thiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) ranging from 62.5 μg/mL to 125 μg/mL .

- Neuroprotective Research : Compounds with similar structures were evaluated for their neuroprotective effects using models such as maximal electroshock seizure (MES) tests, showing promising results in reducing seizure activity .

- Anticancer Activity : Research into related pyrrolone derivatives indicated potential anticancer effects through apoptosis induction in various cancer cell lines .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. Preliminary studies suggest that this compound may inhibit viral integrase activity, making it a candidate for antiviral drug development. Integrase inhibitors are critical in treating viral infections like HIV .

Antitumor Potential

The compound has shown promise in inducing apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Studies have demonstrated that it can trigger cell death pathways in various tumor types, warranting further investigation into its mechanisms of action.

Antimicrobial Properties

Preliminary tests have indicated that this compound possesses antimicrobial activity against certain bacterial strains. Its effectiveness against Gram-positive bacteria highlights its potential role in developing new antibiotics.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibits viral integrase activity | |

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of similar compounds. The results indicated that these compounds effectively inhibited the replication of HIV by targeting the integrase enzyme, suggesting a similar mechanism may apply to 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one .

Case Study 2: Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 3-hydroxy group on the pyrrolidone ring undergoes typical alcohol reactions:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters.

-

Oxidation : Oxidized to a ketone using agents like Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) in anhydrous solvents .

Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | Acetyl chloride, pyridine, RT, 6h | 3-Acetoxy derivative | ~75 | |

| Oxidation | PCC, CH₂Cl₂, 0°C to RT, 12h | 3-Keto-pyrrolidone | ~60 |

Thiazole-Carbonyl Reactivity

The 2,4-dimethylthiazole-5-carbonyl group participates in nucleophilic acyl substitution and coupling reactions:

-

Amide Formation : Reacts with amines (e.g., benzylamine) in the presence of coupling agents like EDCI/HOBt to form secondary amides .

-

Reduction : The carbonyl group is reduced to a methylene group using LiAlH₄ or NaBH₄ .

Example Reaction Pathways

Furan Ring Reactivity

The furan-2-yl substituent undergoes electrophilic substitution and Diels-Alder reactions:

-

Nitration : Reacts with nitric acid in acetic anhydride to introduce nitro groups at the 5-position .

-

Diels-Alder Cycloaddition : Acts as a diene with dienophiles like maleic anhydride.

Key Observations

-

Nitration proceeds regioselectively due to electron-donating effects of the pyrrolidone core .

-

Diels-Alder adducts show enhanced solubility in polar solvents.

Dimethylamino Propyl Group Reactivity

The tertiary amine in the dimethylamino propyl chain undergoes:

-

Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Salt Formation : Forms HCl salts under acidic conditions, improving crystallinity .

Example Data

Pyrrolidone Ring Modifications

The pyrrolidone core participates in:

-

Ring-Opening : Under strong acidic/basic conditions (e.g., H₂SO₄ or NaOH), leading to linear amides.

-

Cross-Coupling : Suzuki-Miyaura coupling at the 5-position using Pd catalysts .

Critical Findings

-

Ring-opening is pH-dependent, with optimal yields at pH 10–12.

-

Suzuki coupling with aryl boronic acids introduces aromatic diversity at the 5-position .

Catalytic Functionalization

Rhodium- and iridium-catalyzed C–H activation enables late-stage diversification:

-

C–H Fluorination : Using Selectfluor® or AgF in HFIP solvent .

-

Allylation : With allyl carbonates under Rh(III) catalysis .

Reaction Optimization

| Catalyst | Substrate Scope | Yield Range (%) | Selectivity | Source |

|---|---|---|---|---|

| RhCp*(MeCN)₃(SbF₆)₂ | Electron-deficient arenes | 70–92 | High | |

| IrCp*Cl₂/AgSbF₆ | Electron-rich heterocycles | 50–75 | Moderate |

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the thiazole-carbonyl bond.

-

Hydrolytic Degradation : The ester linkage hydrolyzes in aqueous buffers (pH 7.4, 37°C) with a half-life of ~48h.

Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.